(1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride
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Overview
Description
(1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride is a compound that belongs to the class of sulfonyl fluorides. These compounds are known for their unique stability and reactivity, making them valuable in various chemical and biological applications. The presence of both a hydroxyl group and a sulfonyl fluoride group in its structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of sulfonates or sulfonic acids with fluorinating agents under mild conditions. This method is advantageous due to its simplicity and the availability of starting materials . Another method involves the use of sulfur (VI)-fluoride exchange (SuFEx) processes, which have been shown to be highly efficient and selective .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
(1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding sulfonic acids.
Reduction: The sulfonyl fluoride group can be reduced to sulfonamides.
Substitution: The sulfonyl fluoride group can participate in nucleophilic substitution reactions, forming sulfonate esters or sulfonamides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfonamides, and sulfonate esters, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Scientific Research Applications
(1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride involves its ability to form covalent bonds with nucleophilic residues in proteins, such as serine, threonine, and lysine. This covalent modification can inhibit enzyme activity or alter protein function, making it a valuable tool in chemical biology and drug discovery . The molecular targets and pathways involved depend on the specific application and the nature of the protein being targeted.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonyl fluorides, such as:
Uniqueness
What sets (1E)-3-hydroxyprop-1-ene-1-sulfonyl fluoride apart from other similar compounds is its unique combination of a hydroxyl group and a sulfonyl fluoride group, which allows it to participate in a broader range of chemical reactions. Additionally, its stability under physiological conditions makes it particularly valuable in biological applications .
Properties
CAS No. |
2680546-88-5 |
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Molecular Formula |
C3H5FO3S |
Molecular Weight |
140.1 |
Purity |
95 |
Origin of Product |
United States |
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